

Application Notes: Quantification of Thymulin in Serum using ELISA

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Compound of Interest

Compound Name: *Thymus Factor*

Cat. No.: *B12406066*

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These application notes provide a comprehensive overview and protocol for the quantitative determination of thymulin in human serum using an Enzyme-Linked Immunosorbent Assay (ELISA). Thymulin, a nonapeptide hormone produced by thymic epithelial cells, plays a crucial role in the regulation of the immune system and has anti-inflammatory properties.^{[1][2]} Its accurate quantification in serum is essential for research in immunology, endocrinology, and for monitoring therapeutic interventions.

The activity of thymulin is dependent on the presence of zinc, forming a zinc-thymulin complex to act on T-lymphocytes and their precursor stem cells.^[3] The secretion of thymulin is regulated by the pituitary gland.^[3] Dysregulation of thymulin levels has been associated with various conditions, including immune deficiencies, autoimmune diseases, and age-related immune senescence.^{[3][4]}

The presented ELISA protocol is based on a competitive immunoassay format, a common and robust method for quantifying small molecules like thymulin.^{[3][5][6]}

Quantitative Data Summary

The following table summarizes the performance characteristics of commercially available thymulin ELISA kits, providing a reference for assay selection and data interpretation.

Parameter	Typical Value	Source
Assay Range	0.03 - 16 ng/mL	[6]
37 - 3000 pg/mL	[7]	
Sensitivity	< 15 pg/mL	[7]
0.03 ng/mL		
Sample Type	Serum, Plasma, Thymus Preparations	[3][5][7]
Sample Volume	50 µL	[6]
Assay Principle	Competitive ELISA	[3][5][6]
Detection Method	Colorimetric	[7]
Intra-assay Precision	Typically < 10% CV	[5][8]
Inter-assay Precision	Typically < 15% CV	[5][8]

Experimental Protocols

This section provides a detailed, generalized protocol for the quantification of thymulin in serum using a competitive ELISA. This protocol is synthesized from information provided by various ELISA kit manufacturers and should be adapted based on the specific instructions of the kit being used.[3][5][6]

1. Principle of the Assay

The thymulin ELISA is a competitive assay. The microtiter plate is pre-coated with anti-thymulin antibodies. During the assay, thymulin present in the standards and samples competes with a fixed amount of biotinylated thymulin for binding to the coated antibodies. A streptavidin-peroxidase conjugate is then added, which binds to the biotinylated thymulin. The amount of bound enzyme conjugate is inversely proportional to the concentration of thymulin in the sample. The reaction is visualized by the addition of a substrate, and the intensity of the color is measured spectrophotometrically.[3][5][6]

2. Materials and Reagents

- Thymulin ELISA Kit (containing pre-coated microplate, standards, biotinylated thymulin, streptavidin-HRP conjugate, wash buffer concentrate, TMB substrate, and stop solution)[3]
- Precision pipettes and tips
- Microplate reader capable of measuring absorbance at 450 nm (with an optional reference wavelength of 620 nm or 690 nm)[3]
- Distilled or deionized water
- Absorbent paper
- Horizontal microplate shaker

3. Sample Collection and Storage

- Collect whole blood using standard venipuncture techniques.
- Allow the blood to clot for 30 minutes at room temperature.
- Centrifuge at 3000 rpm for 10 minutes to separate the serum.
- Aspirate the serum carefully to avoid hemolysis.
- Samples can be stored at 2-8°C for short-term use or frozen at -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles.

4. Reagent Preparation

- Bring all reagents and samples to room temperature (15–30°C) before use.[3]
- Wash Buffer: Dilute the concentrated wash buffer with distilled water as instructed in the kit manual (typically a 1:10 or 1:20 dilution).[3]
- Standards and Controls: Reconstitute lyophilized standards and controls with the volume of reconstitution buffer specified in the kit manual. Allow them to dissolve completely and mix gently.[3]

- Biotinylated Thymulin (Tracer): If lyophilized, reconstitute with the specified volume of ultrapure water. Allow it to dissolve for at least 10 minutes and mix thoroughly.[3]

5. Assay Procedure

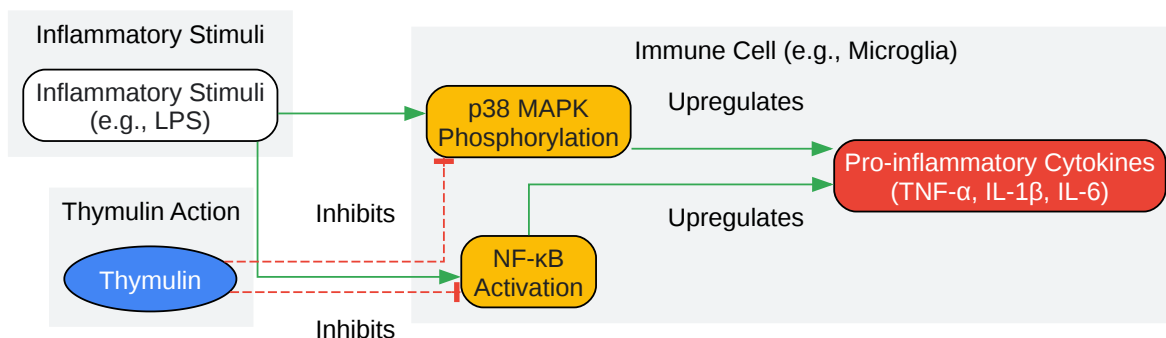
- Determine the number of microtiter strips required for the assay. Store unused strips in the original sealed bag at 2-8°C.[3]
- Pipette 50 µL of standards, controls, and serum samples into the appropriate wells of the pre-coated microplate.[6]
- Add 100 µL of the reconstituted biotinylated thymulin (tracer) to each well.[3]
- Cover the plate and incubate for 2 hours at room temperature on a horizontal shaker.
- Aspirate the contents of the wells and wash each well 5 times with 250 µL of diluted wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.[3]
- Add 200 µL of streptavidin-HRP conjugate to each well.[3]
- Cover the plate and incubate for 1 hour at room temperature on a horizontal shaker.[3]
- Repeat the wash step as described in step 5.
- Add 200 µL of TMB substrate to each well.[3]
- Incubate the plate for 10-20 minutes at room temperature in the dark. Monitor the color development.[3]
- Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.[3]
- Immediately read the absorbance at 450 nm using a microplate reader. If a reference wavelength is used, subtract the readings at 620 nm or 690 nm from the 450 nm readings.[3]

6. Data Analysis

- Calculate the average absorbance for each set of replicate standards, controls, and samples.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.[3]
- Determine the concentration of thymulin in the samples by interpolating their mean absorbance values from the standard curve.
- Multiply the interpolated concentration by the dilution factor if the samples were diluted prior to the assay.

Visualizations

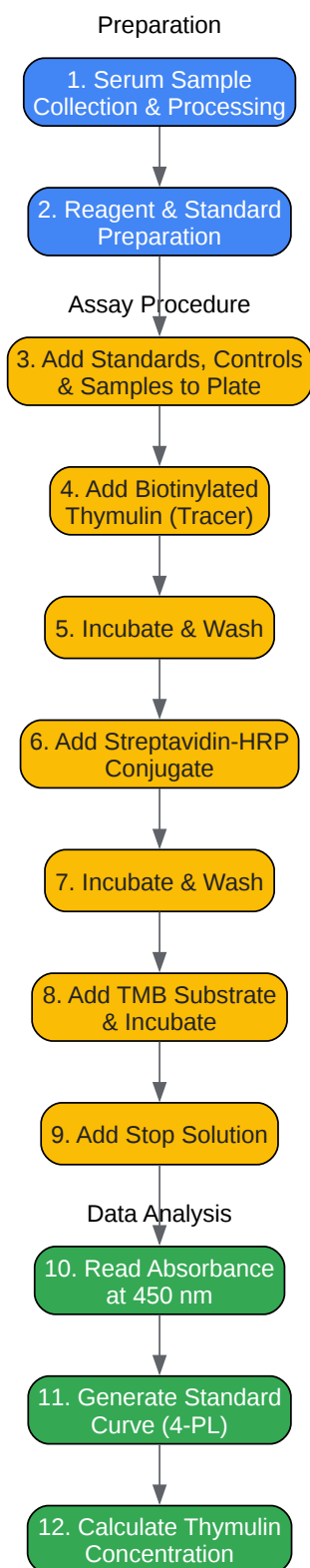
Thymulin Anti-Inflammatory Signaling Pathway



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Caption: Thymulin's inhibitory effect on key inflammatory signaling pathways.

Experimental Workflow for Serum Thymulin Quantification



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Caption: Step-by-step workflow for quantifying serum thymulin using ELISA.

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